5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one
Description
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one is a substituted oxazolidinone derivative characterized by a 4-chlorophenyl group at position 3 and an aminomethyl substituent at position 5 of the oxazolidinone ring. Oxazolidinones are a class of heterocyclic compounds with broad pharmacological significance, particularly as antimicrobial agents .
Properties
Molecular Formula |
C10H11ClN2O2 |
|---|---|
Molecular Weight |
226.66 g/mol |
IUPAC Name |
5-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2 |
InChI Key |
WNLPULPTZQFRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenyl isocyanate with an amino alcohol under controlled conditions. The reaction is usually carried out in a solvent such as dry dimethylformamide (DMF) under microwave irradiation at 120°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one can be contextualized against analogs with variations in substituent groups, positions, or salt forms. Below is a detailed comparison:
Structural Analogs and Physicochemical Properties
Research Findings
- Antimicrobial Activity: Derivatives like (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one demonstrate potent activity against Gram-positive pathogens (MIC: 0.5–2 µg/mL), highlighting the importance of substituent bulkiness and electronic properties .
- Fluorophenyl Derivatives : The 4-fluorophenyl analog () may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .
Biological Activity
5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, with CAS number 1177315-26-2, is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, and it has a molecular weight of 263.12 g/mol. The compound features an oxazolidinone ring, which is significant in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 263.12 g/mol |
| CAS Number | 1177315-26-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antimicrobial properties, particularly against Gram-positive bacteria. This is likely due to its structural similarity to other oxazolidinones, such as linezolid, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
Antimicrobial Activity
Recent studies have demonstrated that this compound shows significant antibacterial activity. For instance:
- In vitro studies : The compound was tested against several strains of bacteria, including Staphylococcus aureus and Enterococcus faecium. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics like linezolid .
Case Studies
Case Study 1: Anticancer Activity
A study explored the anticancer potential of this compound through its cytotoxic effects on various cancer cell lines. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer’s disease. It was shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegeneration. This inhibition suggests potential therapeutic applications in cognitive disorders .
Safety and Toxicity
Safety assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its toxicity profile. Preliminary data suggest low cytotoxicity at therapeutic concentrations; however, comprehensive toxicological evaluations are essential before clinical applications can be considered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
